molecular formula C10H17Cl2N3 B6275554 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2758005-17-1

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No.: B6275554
CAS No.: 2758005-17-1
M. Wt: 250.2
InChI Key:
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Description

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride (CEPMPH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the pyrazole family and is synthesized using a combination of chemical reactions. CEPMPH is known for its unique biochemical and physiological effects, and its ability to be used in a variety of laboratory experiments.

Scientific Research Applications

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is widely used in scientific research and laboratory experiments. It has been used in studies on the effects of ion channels, the role of calcium in cell signaling, and the effects of drugs on the central nervous system. It has also been used to study the effects of different drugs on gene expression, the role of inflammation in disease, and the effects of oxidative stress on cells. Additionally, this compound has been used in studies on the effects of drugs on memory, learning, and behavior.

Mechanism of Action

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a potent inhibitor of voltage-gated sodium channels. It binds to the sodium channels and prevents the influx of sodium ions into the cell. This inhibition of sodium channels leads to a decrease in the excitability of neurons and a decrease in the release of neurotransmitters. In addition, this compound has been shown to modulate calcium channels, reduce the release of calcium from the endoplasmic reticulum, and increase the activity of potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, improve memory and learning, and reduce the risk of stroke. It has also been shown to reduce the risk of cancer, reduce the risk of cardiovascular disease, and reduce the risk of diabetes. Additionally, this compound has been shown to reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in laboratory experiments is its low toxicity. It is generally well tolerated by cells and does not produce any significant side effects. Additionally, this compound has a long shelf life and is relatively inexpensive. However, one of the main limitations of using this compound in laboratory experiments is its lack of specificity. It has been shown to target a wide range of ion channels and receptors, which can lead to unpredictable results.

Future Directions

There are a number of potential future directions for 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride research. One possible direction is to further investigate its effects on inflammation and its potential as an anti-inflammatory agent. Additionally, further research could be done on the effects of this compound on memory, learning, and behavior. Additionally, further research could be done on the effects of this compound on gene expression and the role of oxidative stress in disease. Finally, further research could be done on the effects of this compound on the central nervous system and the potential for it to be used as a therapeutic agent.

Synthesis Methods

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is synthesized from the reaction of 4-chloro-3-ethyl-1-methylpyrazole and hydrochloric acid. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is usually complete within 30 minutes and yields a white crystalline powder. The product is then washed with cold water and dried in a vacuum.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves the reaction of 3-ethyl-4-methyl-1-phenyl-5-pyrazolone with 2-chloroacetyl chloride, followed by reaction with pyrrolidine and hydrochloric acid to yield the final product.", "Starting Materials": [ "3-ethyl-4-methyl-1-phenyl-5-pyrazolone", "2-chloroacetyl chloride", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethyl-4-methyl-1-phenyl-5-pyrazolone is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-chloro-3-ethyl-1-methyl-5-(2-chloroacetyl)pyrazole.", "Step 2: The intermediate product from step 1 is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to yield 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)pyrazole.", "Step 3: The final product is obtained by treating the product from step 2 with hydrochloric acid to yield 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride." ] }

2758005-17-1

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

91

Origin of Product

United States

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